molecular formula C25H33N5O4 B2819019 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea CAS No. 894033-34-2

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2819019
CAS No.: 894033-34-2
M. Wt: 467.57
InChI Key: COCRBWOUOOPEJT-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrrolidin-3-yl scaffold substituted with a 4-methoxyphenyl group at position 1 and a 5-oxo moiety. The urea linkage connects this core to a 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl chain. Piperazine moieties are frequently employed in drug design for their ability to modulate pharmacokinetic properties, including solubility and bioavailability .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c1-33-22-7-3-20(4-8-22)29-15-13-28(14-16-29)12-11-26-25(32)27-19-17-24(31)30(18-19)21-5-9-23(34-2)10-6-21/h3-10,19H,11-18H2,1-2H3,(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCRBWOUOOPEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Features Biological Activity / Target Key Differences from Target Compound Source Citation
Target Compound Urea-linked pyrrolidin-3-yl + 4-methoxyphenyl-piperazine Hypothesized 5-HT receptor modulation Reference compound -
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3) Ethoxyphenyl instead of piperazine-ethyl chain Unknown (structural analogue) Lacks piperazine; reduced lipophilicity
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2) Brominated phenyl + methoxypyridine Glucokinase activation (indirect) Methylurea; no pyrrolidinone or piperazine
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea Benzodioxol-pyrrolidinone + 4-methoxyphenethyl Metabolic stability (benzodioxol enhances stability) Benzodioxol substituent; shorter alkyl chain
SKF-96365 Imidazole + 4-methoxyphenylpropoxy-phenethyl TRPC channel inhibition Imidazole core; distinct mechanism of action
SB705498 Bromophenyl + trifluoromethylpyridyl-pyrrolidinyl TRPV1 antagonist Trifluoromethyl group; pyridyl substitution

Pharmacological and Physicochemical Properties

  • Receptor Affinity: Piperazine-containing analogues (e.g., SKF-96365) often target ion channels (e.g., TRPC), but the pyrrolidinone-urea hybrid in the target compound may prioritize G-protein-coupled receptor interactions (e.g., 5-HT receptors) .
  • Metabolic Stability : Benzodioxol-substituted analogues () exhibit superior metabolic stability due to enzyme-resistant motifs, whereas the target compound’s methoxy groups may undergo demethylation, requiring structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what challenges arise during multi-step synthesis?

  • Methodology : Synthesis typically involves:

  • Cyclization of precursors (e.g., β-keto esters or amides) to form the pyrrolidinone ring under acidic/basic conditions .
  • Coupling reactions (e.g., urea formation via carbodiimide-mediated activation) to link the pyrrolidinone and piperazine-ethyl moieties .
  • Key challenges : Low yields in cyclization steps due to steric hindrance and purification difficulties from byproducts. Use HPLC monitoring and gradient elution for impurity removal .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Analytical workflow :

TechniqueParametersPurpose
NMR 1H^1\text{H}, 13C^{13}\text{C}, 2D-COSYConfirm regiochemistry of methoxyphenyl groups and urea linkage
HRMS ESI+ mode, m/z accuracy < 2 ppmVerify molecular formula and detect trace impurities
HPLC C18 column, acetonitrile/water (0.1% TFA)Assess purity (>98% for biological assays)

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • In vitro assays :

  • Enzyme inhibition : PARP1 inhibition (IC50_{50} via NAD+^+ depletion assays) .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine moiety) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Approach :

  • Synthesize analogs with substitutions on:
  • Methoxyphenyl groups (e.g., ethoxy, halogens).
  • Piperazine ethyl chain (e.g., alkylation, fluorination) .
  • Compare bioactivity data (IC50_{50}, binding affinity) to identify pharmacophores.
  • Example SAR findings :
Analog ModificationPARP1 IC50_{50} (nM)Selectivity (vs. PARP2)
4-Methoxyphenyl 12 ± 315-fold
4-Ethoxyphenyl 25 ± 58-fold
Piperazine → morpholine >1000N/A
  • Data adapted from PARP inhibitor studies .

Q. What computational strategies improve target identification and binding mode prediction?

  • Methods :

  • Molecular docking : Use AutoDock Vina with PARP1 (PDB: 7KKW) to predict urea interactions with catalytic residues (e.g., Gly863, Ser904) .
  • MD simulations : AMBER force fields to assess stability of piperazine-ethyl moiety in solvent (e.g., water, DMSO) .
  • ADMET prediction : SwissADME for permeability (LogP ~3.2) and CYP450 inhibition risks .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Troubleshooting :

  • Purity validation : Re-run HPLC with diode-array detection to confirm absence of isomeric byproducts .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) .
  • Control compounds : Include reference inhibitors (e.g., Olaparib for PARP1) to calibrate inter-lab variability .

Experimental Design Considerations

Q. What reaction optimization strategies enhance yield in large-scale synthesis?

  • Key factors :

  • Solvent selection : Replace DMF with THF to reduce side reactions during urea coupling .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Flow chemistry : Implement continuous-flow reactors for cyclization (residence time ~30 min, 80°C) .

Q. How to validate target engagement in cellular models?

  • Techniques :

  • Cellular thermal shift assay (CETSA) : Monitor PARP1 stabilization at 50–60°C post-treatment .
  • Immunofluorescence : Track γH2AX foci formation (DNA damage marker) in treated vs. untreated cells .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for dose-response studies?

  • Analysis :

  • Fit dose-response curves with nonlinear regression (e.g., GraphPad Prism, four-parameter logistic model).
  • Report EC50_{50}/IC50_{50} with 95% confidence intervals .
  • Use ANOVA with Tukey’s post hoc test for multi-group comparisons.

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